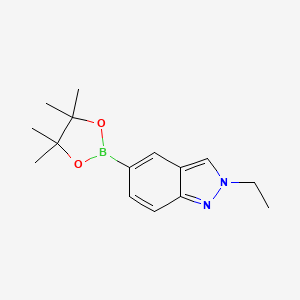
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol is a compound belonging to the quinazoline derivatives, which are known for their wide range of biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer and other diseases .
準備方法
The synthesis of 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol typically involves several steps. One common method includes the reaction of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization to form the quinazoline ring . Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
化学反応の分析
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines .
科学的研究の応用
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, thereby exerting its anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis .
類似化合物との比較
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds share similar structural features but differ in their specific substituents and biological activities . For instance, erlotinib and gefitinib are well-known for their use in treating non-small cell lung cancer, while lapatinib is used for breast cancer . The unique combination of the amino and methoxy groups in this compound contributes to its distinct biological properties .
特性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
3-(2-amino-7-methoxyquinazolin-4-yl)phenol |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-5-6-12-13(8-11)17-15(16)18-14(12)9-3-2-4-10(19)7-9/h2-8,19H,1H3,(H2,16,17,18) |
InChIキー |
ZTVVBBSHBGQZQO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)N)C3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





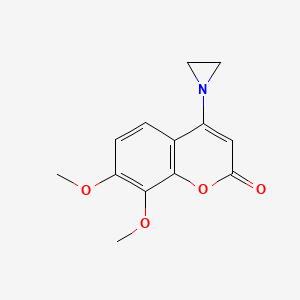
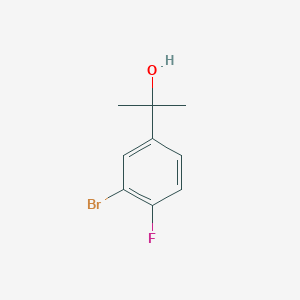
![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)

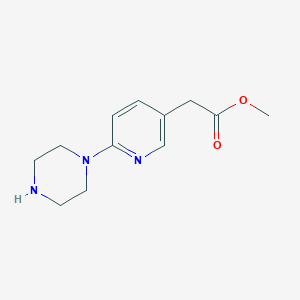

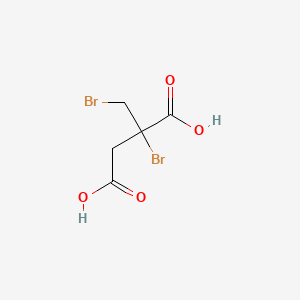

![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)

